(Pyridin-2-ylthio)acetyl chloride hydrochloride
Description
(Pyridin-2-ylthio)acetyl chloride hydrochloride is a reactive organochloride compound characterized by a pyridine ring substituted at the 2-position with a thioether group (-S-) linked to an acetyl chloride moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily used in organic synthesis, particularly in the preparation of thioether-containing molecules, which are valuable in pharmaceuticals and agrochemicals. Its molecular formula is inferred as C₇H₇Cl₂NOS, combining the acetyl chloride (C₂H₃ClO) group with a pyridin-2-ylthio substituent and an additional HCl .
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylacetyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS.ClH/c8-6(10)5-11-7-3-1-2-4-9-7;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVNYBCXCRNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-ylthio)acetyl chloride hydrochloride typically involves the reaction of pyridine-2-thiol with acetyl chloride in the presence of a suitable base such as triethylamine
Biological Activity
(Pyridin-2-ylthio)acetyl chloride hydrochloride, with the CAS number 1332531-12-0, is a synthetic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C₇H₈ClNOS, and it has a molecular weight of 191.66 g/mol. The compound features a pyridinyl group, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClNOS |
| Molecular Weight | 191.66 g/mol |
| CAS Number | 1332531-12-0 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. Notably, it exhibits antimicrobial activity by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial growth and proliferation, positioning the compound as a potential candidate for treating bacterial infections.
Additionally, research indicates that derivatives of this compound may possess anticancer properties . In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including:
- A549 (non-small cell lung cancer)
- SW480 (colon cancer)
- MCF-7 (breast cancer)
The anticancer mechanism may involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
In vitro assessments revealed that this compound significantly reduced cell viability in cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 15 |
| SW480 | 20 |
| MCF-7 | 10 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in MDPI investigated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated a promising profile against both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings .
- Cytotoxicity in Cancer Research : Another study focused on the anticancer properties of pyridine derivatives reported that this compound exhibited significant cytotoxicity against MCF-7 cells, leading to further exploration into its mechanism involving apoptosis and cell cycle modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between (Pyridin-2-ylthio)acetyl chloride hydrochloride and related compounds:
Key Observations:
- Functional Groups : The thioether group in the target compound increases nucleophilicity compared to oxygen-based analogs (e.g., acetic acid derivatives), enabling unique reactivity in sulfur-alkylation reactions .
- Hazards: The acetyl chloride moiety contributes to flammability and corrosivity, similar to standalone acetyl chloride .
Physicochemical Properties
- Reactivity : this compound reacts vigorously with water, releasing HCl gas—a trait shared with acetyl chloride . The thioether group may slow hydrolysis compared to oxygen-containing analogs due to sulfur’s lower electronegativity.
- Solubility: The hydrochloride salt improves solubility in polar solvents (e.g., methanol, DMSO) compared to neutral thioether-acetyl chloride derivatives.
- Stability : Pyridine derivatives like 2-(Pyridin-3-yl)acetic acid hydrochloride exhibit greater thermal stability than acetyl chloride, which is prone to decomposition at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
